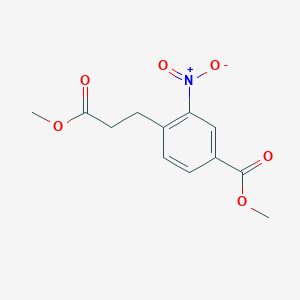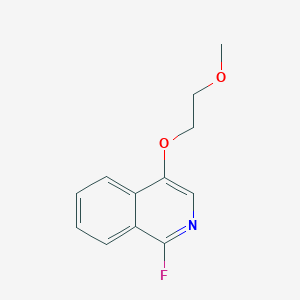![molecular formula C23H26O2 B8299978 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol CAS No. 104325-75-9](/img/structure/B8299978.png)
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol
Overview
Description
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol is a carborane-based analogue of the commercially available inhibitor Rev-5901. Carboranes are a class of boron-containing compounds known for their stability and unique chemical properties. This compound has been developed to enhance the metabolic stability and therapeutic efficiency of its parent compound, Rev-5901, which is rapidly metabolized in vivo .
Preparation Methods
The synthesis of 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol involves the replacement of the phenyl moiety in Rev-5901 with a carborane cluster. This modification is achieved through a series of chemical reactions, including the formation of carborane intermediates and their subsequent coupling with the core structure of Rev-5901 . The industrial production of this compound follows similar synthetic routes, with optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carborane oxide derivatives .
Scientific Research Applications
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a stable and versatile building block for the synthesis of complex molecules . In biology and medicine, this compound has shown potential as an anticancer agent by inhibiting the 5-lipoxygenase pathway, which is involved in the metabolism of arachidonic acid and the progression of cancer . Additionally, this compound has applications in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
The mechanism of action of 1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol involves the inhibition of the 5-lipoxygenase enzyme, which converts arachidonic acid into biologically active metabolites such as leukotrienes . By inhibiting this enzyme, this compound reduces the production of inflammatory mediators and exerts anticancer effects . The compound induces apoptosis by activating caspases and causing cellular morphological changes that result in a more differentiated phenotype .
Comparison with Similar Compounds
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol is unique compared to other similar compounds due to its carborane-based structure, which enhances its metabolic stability and therapeutic efficiency . Similar compounds include CarbZDNaph and CarbZDChin, which are also carborane-based analogues of Rev-5901 . These compounds have shown varying degrees of efficacy in inhibiting the 5-lipoxygenase pathway and inducing apoptosis in cancer cells .
Properties
CAS No. |
104325-75-9 |
|---|---|
Molecular Formula |
C23H26O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-[3-(naphthalen-2-ylmethoxy)phenyl]hexan-1-ol |
InChI |
InChI=1S/C23H26O2/c1-2-3-4-12-23(24)21-10-7-11-22(16-21)25-17-18-13-14-19-8-5-6-9-20(19)15-18/h5-11,13-16,23-24H,2-4,12,17H2,1H3 |
InChI Key |
MGZWDAYKPAVLRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)OCC2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
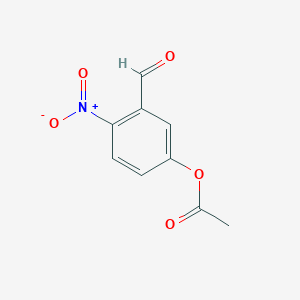
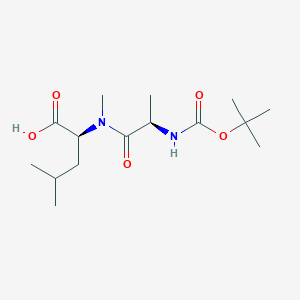
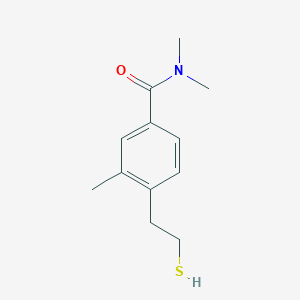
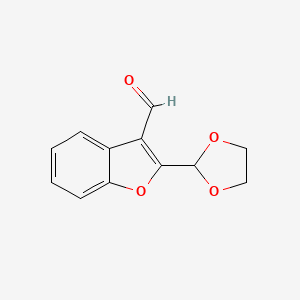
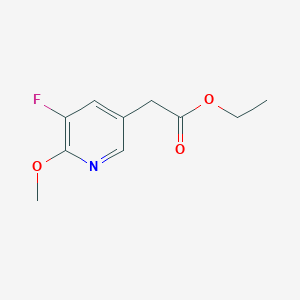
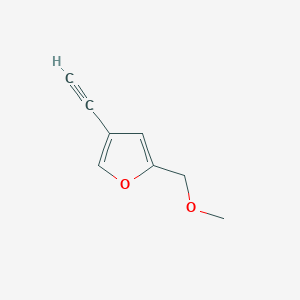
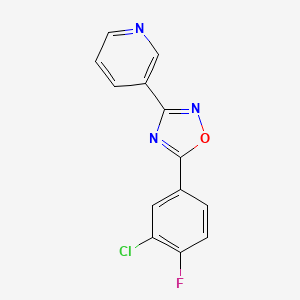
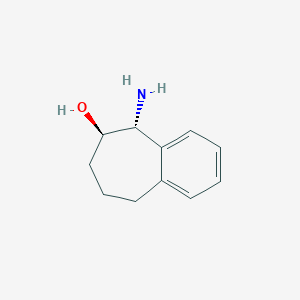
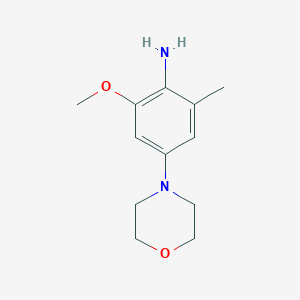
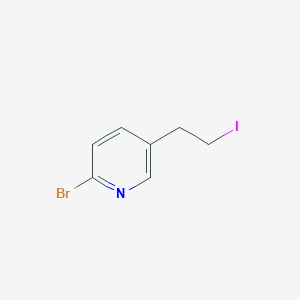
![8-((Tert-butyldiphenylsilyl)oxy)-2-azaspiro[4.5]decan-1-one](/img/structure/B8299975.png)
